2-(4-amino-2-methoxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione
CAS No.: 927995-89-9
Cat. No.: VC5954237
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927995-89-9 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.29 |
| IUPAC Name | 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-methoxyaniline |
| Standard InChI | InChI=1S/C10H14N2O3S/c1-15-10-7-8(11)3-4-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
| Standard InChI Key | LACGDFRCZJEONC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N)N2CCCS2(=O)=O |
Introduction
Structural Characteristics and Synthesis Pathways
Molecular Architecture
The core structure of 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione comprises a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) conjugated to a 4-amino-2-methoxyphenyl group. The presence of both electron-donating (methoxy) and electron-withdrawing (amino) substituents on the aromatic ring influences the compound’s electronic properties, potentially enhancing its reactivity and binding affinity to biological targets .
Table 1: Representative Synthesis Conditions for Thiazolidinedione Derivatives
| Starting Material | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 4-Hydroxy-2-methoxyphenol | Thiazolidine-2,4-dione, ethanol, reflux | 78% | |
| 4-Chlorobenzaldehyde | Thiosemicarbazide, DMF, K₂CO₃ | 65% |
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazolidinedione derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds bearing hydrazide or thiosemicarbazide moieties demonstrate significant inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The methoxy and amino groups in 2-(4-amino-2-methoxyphenyl)-1,3-thiazolidine-1,1-dione may enhance membrane permeability, disrupting microbial cell wall synthesis .
Table 2: Anticancer Activity of Selected Thiazolidinedione Derivatives
| Compound | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| 5-(4-Chlorobenzylidene)-thiazolidine-2,4-dione | HL-60: 2.1 | Caspase-3 activation |
| 5-{2-[5-(2-Hydroxyphenyl)-...}-thiazolidine-2,4-dione | SF-295: 1.8 | ROS-mediated apoptosis |
Pharmacological Applications and Drug Design
Structure-Activity Relationships (SAR)
-
Amino Group: Enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
-
Methoxy Group: Increases lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
Drug Delivery Considerations
The compound’s low aqueous solubility (logP ≈ 2.8) may necessitate formulation strategies such as nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume